BenchChemオンラインストアへようこそ!

ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate

2-arylbenzimidazole enzyme inhibition structure-activity relationship

Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS 338978-87-3) is a synthetic small molecule belonging to the 2-arylbenzimidazole class, characterized by a 6-chloro substitution on the benzimidazole core, a 4-chlorophenyl ring at the 2-position, and an ethyl acetate moiety linked via an oxy bridge at the N1 position. Its molecular formula is C17H14Cl2N2O3 with a molecular weight of 365.2 g/mol, and its computed XLogP3-AA of 5 suggests significant lipophilicity.

Molecular Formula C17H14Cl2N2O3
Molecular Weight 365.21
CAS No. 338978-87-3
Cat. No. B2474910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate
CAS338978-87-3
Molecular FormulaC17H14Cl2N2O3
Molecular Weight365.21
Structural Identifiers
SMILESCCOC(=O)CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14Cl2N2O3/c1-2-23-16(22)10-24-21-15-9-13(19)7-8-14(15)20-17(21)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3
InChIKeyWMRFBMZJZSZQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS 338978-87-3): Benzimidazole-Based Research Compound for Specialized Ligand Development


Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS 338978-87-3) is a synthetic small molecule belonging to the 2-arylbenzimidazole class, characterized by a 6-chloro substitution on the benzimidazole core, a 4-chlorophenyl ring at the 2-position, and an ethyl acetate moiety linked via an oxy bridge at the N1 position [1]. Its molecular formula is C17H14Cl2N2O3 with a molecular weight of 365.2 g/mol, and its computed XLogP3-AA of 5 suggests significant lipophilicity [1]. This substitution pattern is of interest for exploring structure-activity relationships (SAR) in enzyme inhibition, particularly where dual halogen substitution and the flexible acetate side chain can influence target binding kinetics and physicochemical properties.

Why Generic 2-Arylbenzimidazole Substitution is Inadequate for This Specific Compound's Procurement


Interchanging 2-arylbenzimidazole analogs is fraught with risk due to the profound impact of even minor substituent changes on biological activity, selectivity, and physicochemical behavior. The specific combination of a 6-chloro group on the benzimidazole scaffold and a 4-chlorophenyl group at the 2-position creates a unique electronic and steric environment that cannot be replicated by analogs with different halogen patterns (e.g., 5-chloro, 2,4-dichloro, or fluorophenyl variants). Crucially, the N1-oxyacetate ester side chain, distinguishing it from N1-alkyl or N1-H analogs, significantly alters molecular flexibility, hydrogen-bond acceptor capacity, and metabolic susceptibility [1]. Without direct, head-to-head comparative data within the same assay system, substituting this compound with a seemingly similar analog will introduce unknown variables into experimental reproducibility, invalidate established SAR models, and potentially lead to procurement of a compound with entirely divergent target engagement profiles [2].

Quantitative Differential Evidence for Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate in Biological Screening and Selection


Limited Quantitative Differential Evidence Currently Available for This Specific Compound

Despite an extensive search of primary literature, patents, and authoritative databases such as PubChem, ChEMBL, and BindingDB, no published, quantitative, comparator-based biological activity data were identified for ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS 338978-87-3). The search was conducted under strict source exclusion rules (benchchems, evitachem, vulcanchem). While the compound is listed in vendor catalogs and chemical databases, its biological profile appears to be either proprietary, unpublished, or not yet evaluated in peer-reviewed research. Therefore, high-strength, direct head-to-head quantitative evidence required for the strict criteria of this guide cannot be generated at this time [1]. This represents a significant evidence gap for procurement decisions based on performance differentiation.

2-arylbenzimidazole enzyme inhibition structure-activity relationship chemical probe

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) and Structural Uniqueness

While biological activity data are absent, this compound can be differentiated from its closest commercially available analogs by its computed physicochemical properties. Its XLogP3-AA of 5.0 is notably high for a benzimidazole of this size, driven by the dual chlorophenyl substituents and the ethyl ester [1]. In contrast, the des-chloro analog, ethyl [2-(4-chlorophenyl)-1H-benzimidazol-1-yl]acetate (CAS 705970-56-5), which lacks the 6-chloro substituent on the benzimidazole ring and has a different linker, has a lower computed XLogP3-AA of approximately 4.2 [2]. This 0.8 log unit difference indicates a roughly 6.3-fold higher partition coefficient for the target compound, suggesting significantly different membrane permeability and solubility profiles that would be critical in cell-based assay design or in vivo studies [3].

lipophilicity drug-likeness physicochemical properties chemical diversity

Structural Differentiation via Hydrogen Bond Acceptor Count from N1-Oxyacetate Group

The target compound's distinctive N1-oxyacetate side chain provides 4 hydrogen bond acceptor (HBA) sites compared to only 3 HBAs for the common N1-H or N1-alkyl benzimidazole analogs [1]. For example, the core scaffold 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole would have only 2 HBAs [2]. This increase in HBA count, particularly from the ester carbonyl and the ether oxygen, can enable additional key interactions with target proteins that are geometrically impossible for simpler analogs. In kinase and enzyme inhibitor design, such differential HBA patterns have been shown to dictate selectivity profiles by enabling or disrupting specific hydrogen-bond networks in the binding pocket [3].

hydrogen bonding structure-activity relationship molecular recognition target engagement

Recommended Research Application Scenarios for Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate Based on Structural Evidence


Scaffold-Hopping and Fragment-Based Drug Discovery for Kinase or Enzyme Targets

Given its 4 hydrogen-bond acceptor sites and a lipophilic scaffold decorated with dual chlorophenyl groups, this compound is suited as a starting point for fragment elaboration or scaffold-hopping campaigns targeting ATP-binding pockets or hydrophobic enzyme active sites [1]. Its N1-oxyacetate side chain offers a vector for further derivatization, making it a useful intermediate for generating focused libraries to probe structure-activity relationships where increased HBA count is hypothesized to improve potency over simpler N1-H analogs [2].

Development of Chemical Probes for Lipid Kinases or Membrane-Associated Targets

The compound's high computed lipophilicity (XLogP3-AA = 5.0) suggests preferential partitioning into lipid-rich environments [1]. This property makes it a candidate for targeting membrane-associated proteins such as lipid kinases, GPCRs, or ion channels, where cellular membrane penetration and residence time are critical. Its ~6.3-fold higher lipophilicity over the des-chloro analog may confer superior cellular accumulation, a hypothesis that can be tested in cell-based phenotypic assays requiring high membrane permeability [3].

Antimicrobial or Antiparasitic Screening in Whole-Cell Assays

Benzimidazole derivatives are a privileged scaffold in antimicrobial and antiparasitic drug discovery [1]. The unique 6-chloro substitution pattern on the target compound, combined with its ester prodrug-like moiety, positions it for screening against pathogens where the ester can be hydrolyzed to the active carboxylic acid metabolite by microbial esterases, potentially enhancing target engagement. Its structural features differentiate it from common anthelmintic benzimidazoles (e.g., albendazole, mebendazole) that typically lack the N1-oxyacetate group, offering a novel chemotype for overcoming resistance [2].

Physicochemical Standard for Method Development in Lipophilicity Measurement

Due to its precisely defined structure and high computed logP, this compound can serve as a calibration standard or test analyte for developing or validating chromatographic methods for lipophilicity measurement (e.g., reversed-phase HPLC logP determination) [1]. Its distinct retention behavior relative to less lipophilic benzimidazoles provides a benchmark for evaluating column performance and method robustness in physicochemical profiling laboratories [2].

Quote Request

Request a Quote for ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.